3-(Hydroxymethyl)cyclopentanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

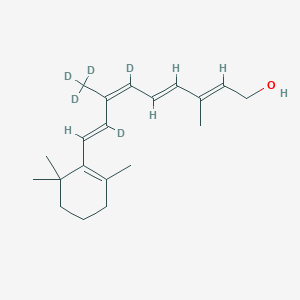

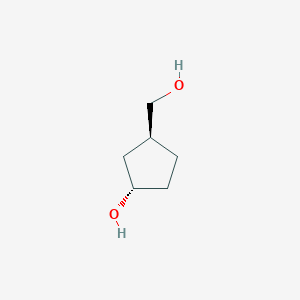

3-(Hydroxymethyl)cyclopentanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.2 g/mol . It is derived from the fruits of Illicium verum and is typically found in an oil form .

Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)cyclopentanol can be achieved through the hydrogenative rearrangement of biomass-derived furfurals . A novel and efficient Ru-Mo bimetallic catalyst has been proposed for this process . The result showed that an unprecedented rearrangement product selectivity of 89.1% to cyclopentanol was achieved under an optimized reaction condition over a 1%Ru−2.5%Mo/CNT catalyst reduced at 600°C .

Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)cyclopentanol consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require specific computational chemistry tools or experimental techniques.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Hydroxymethyl)cyclopentanol from furfurals involve hydrogenation and rearrangement . Both the addition-esterification reaction and transesterification reaction were found to be exothermic .

Physical And Chemical Properties Analysis

The physical properties of 3-(Hydroxymethyl)cyclopentanol include a boiling point of 246.5±8.0 °C (Predicted) and a refractive index of 1.504 . The compound is an oil .

Aplicaciones Científicas De Investigación

Biomass Conversion

3-(Hydroxymethyl)cyclopentanol (HCPO) can be produced from the hydrogenative ring-rearrangement of biomass-derived 5-(hydroxymethyl)furfural (HMF) in water . This process is part of the broader field of biomass conversion, which aims to transform renewable resources into valuable chemicals .

Green Chemistry

The production of HCPO from biomass aligns with the principles of green chemistry, which emphasizes the use of environmentally friendly processes. The transformation of biomass into HCPO represents a sustainable alternative to traditional petroleum-based methods .

Production of C5 Cyclic Compounds

HCPO is a C5 cyclic compound. The hydrogenative rearrangement of biomass-derived furfurals (furfural and HMF) to C5 cyclic compounds offers an expedient reaction route for acquiring oxygen-containing value-added chemicals .

Catalyst Development

The production of HCPO has stimulated research into the development of efficient bifunctional catalysts. These catalysts aim to establish mild reaction conditions for upgrading furfurals to cyclic compounds .

Building Block for New Materials

HCPO can serve as a unique building block for new materials derived from biomass . This opens up possibilities for the development of novel, sustainable materials.

Petrochemical Intermediate

Cyclopentanone (CPN) is a crucial petrochemical intermediate used for synthesizing a diverse range of compounds. The catalytic conversion of HMF to HCPO has been a subject of research to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXTIFHKIGLEJ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)cyclopentanol | |

Q & A

Q1: What makes 3-(hydroxymethyl)cyclopentanol a promising building block for new materials?

A1: 3-(Hydroxymethyl)cyclopentanol (HCPO) can be derived from biomass, specifically from the hydrogenative ring-rearrangement of 5-(hydroxymethyl)furfural (HMF) [, ]. This process offers a renewable alternative to traditional petroleum-based routes for synthesizing platform chemicals. HCPO's unique structure, featuring both a cyclopentanol ring and a hydroxymethyl group, makes it a versatile starting point for various chemical transformations and polymerization reactions.

Q2: What role do catalysts play in the synthesis of 3-(hydroxymethyl)cyclopentanol from biomass?

A2: Catalysts are crucial for the efficient conversion of HMF to HCPO. Research has shown that a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides (LOx) effectively catalyzes this reaction in water []. Furthermore, the acidity of the reaction environment significantly impacts the ring-rearrangement process. Studies indicate that slightly acidic conditions (pH 5-7) with moderate Lewis acidity from the lanthanoid oxides are optimal for HCPO production [].

Q3: Can 3-(hydroxymethyl)cyclopentanol be used to synthesize more complex molecules?

A3: Yes, the chiral nature of 3-(hydroxymethyl)cyclopentanol makes it valuable in synthesizing chiral compounds. For example, researchers have successfully used (1S,3S)-(3-hydroxymethyl)cyclopentanol as a key intermediate in the synthesis of carbocyclic-ddA, a nucleoside analogue []. This synthesis highlights the potential of 3-(hydroxymethyl)cyclopentanol as a building block for pharmaceutical compounds and other valuable chiral molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1(1S)]-2,3-O-Cyclohexylidene-6-O-(phenylmethyl)-D-myo-inositol1-(4,7,7-Trimethyl-3-oxo-2-oxabicyclo](/img/no-structure.png)